molecular formula C10H12Cl2O2 B14750900 Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- CAS No. 2648-66-0

Benzene, (2,2-dichloro-1,1-dimethoxyethyl)-

Cat. No.: B14750900
CAS No.: 2648-66-0
M. Wt: 235.10 g/mol
InChI Key: IFKMSPPGIOGHMW-UHFFFAOYSA-N
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Description

Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-1,1-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- typically involves the reaction of benzene with 2,2-dichloro-1,1-dimethoxyethane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloro group to a dihydroxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichloro and dimethoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetophenone dimethyl acetal
  • 1,1-Dimethoxy-1-phenylethane
  • Dimethoxyphenylethane

Uniqueness

Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- is unique due to the presence of both dichloro and dimethoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these functional groups are advantageous.

Properties

CAS No.

2648-66-0

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

(2,2-dichloro-1,1-dimethoxyethyl)benzene

InChI

InChI=1S/C10H12Cl2O2/c1-13-10(14-2,9(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

IFKMSPPGIOGHMW-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C(Cl)Cl)OC

Origin of Product

United States

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